molecular formula C23H24N4O B11270214 N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11270214
M. Wt: 372.5 g/mol
InChI Key: BGJJHJUGIZBLRL-UHFFFAOYSA-N
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Description

N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a benzyl group, and a phenylpyrimidine moiety, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the phenylpyrimidine moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of Phenylpyrimidine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzyl group and the phenylpyrimidine moiety. These features may confer unique biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O/c28-23(24-16-18-7-3-1-4-8-18)20-11-13-27(14-12-20)22-15-21(25-17-26-22)19-9-5-2-6-10-19/h1-10,15,17,20H,11-14,16H2,(H,24,28)

InChI Key

BGJJHJUGIZBLRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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